![molecular formula C18H18N2O2S B14191298 1-cyclohexyl-2-phenyl-1H-thieno[3,2-d]imidazole-5-carboxylic acid CAS No. 874571-86-5](/img/structure/B14191298.png)
1-cyclohexyl-2-phenyl-1H-thieno[3,2-d]imidazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclohexyl-2-phenyl-1H-thieno[3,2-d]imidazole-5-carboxylic acid is a heterocyclic compound that features a unique structure combining a thienoimidazole core with cyclohexyl and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-2-phenyl-1H-thieno[3,2-d]imidazole-5-carboxylic acid typically involves the following steps:
Formation of the Thienoimidazole Core: The thienoimidazole core can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a thioamide with an α-haloketone under basic conditions to form the thienoimidazole ring.
Introduction of Cyclohexyl and Phenyl Groups: The cyclohexyl and phenyl groups can be introduced through various substitution reactions. For example, the cyclohexyl group can be added via a Grignard reaction, while the phenyl group can be introduced through a Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-2-phenyl-1H-thieno[3,2-d]imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, such as nucleophilic substitution, where nucleophiles replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-cyclohexyl-2-phenyl-1H-thieno[3,2-d]imidazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is explored for use in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-2-phenyl-1H-thieno[3,2-d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-2-(4-pyridyl)-1H-thieno[3,2-d]imidazole-5-carboxylic acid
- 1-cyclohexyl-2-(4-methylphenyl)-1H-thieno[3,2-d]imidazole-5-carboxylic acid
- 1-cyclohexyl-2-(4-chlorophenyl)-1H-thieno[3,2-d]imidazole-5-carboxylic acid
Uniqueness
1-cyclohexyl-2-phenyl-1H-thieno[3,2-d]imidazole-5-carboxylic acid is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
874571-86-5 |
|---|---|
Molecular Formula |
C18H18N2O2S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-cyclohexyl-2-phenylthieno[2,3-d]imidazole-5-carboxylic acid |
InChI |
InChI=1S/C18H18N2O2S/c21-18(22)15-11-14-17(23-15)19-16(12-7-3-1-4-8-12)20(14)13-9-5-2-6-10-13/h1,3-4,7-8,11,13H,2,5-6,9-10H2,(H,21,22) |
InChI Key |
AMZYXSDXTBKFSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C3=C(N=C2C4=CC=CC=C4)SC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-phenyl-5H-pyrido[4,3-b]indole)](/img/structure/B14191215.png)
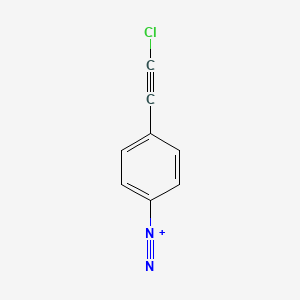
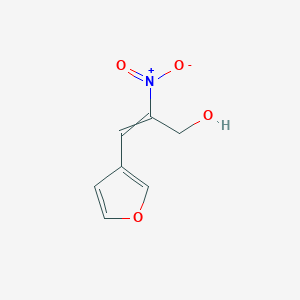
![4-[4-[2-[4-(2,6-Dipyridin-2-ylpyridin-4-yl)phenyl]ethenyl]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14191228.png)

![(2R)-2-(4-Nitrophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14191233.png)
![1-[4'-(Dimethylamino)[1,1'-biphenyl]-2-yl]ethan-1-one](/img/structure/B14191246.png)
![3-[2-(2-Bromophenyl)ethyl]quinazolin-4(3H)-one](/img/structure/B14191253.png)
![6-(Phenylselanyl)-3-(trichloromethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B14191261.png)
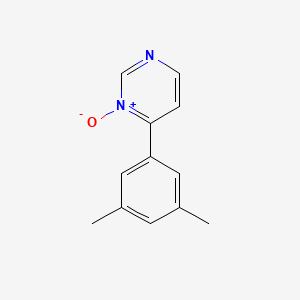
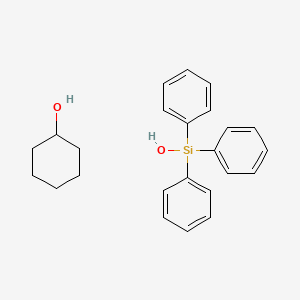
![2-Methyl-5-[(trimethylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14191276.png)
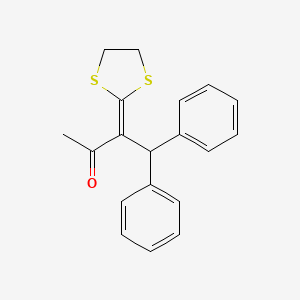
![3-(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B14191307.png)
